molecular formula C13H19NO B1528517 N,2,2-trimethyl-3-phenoxycyclobutan-1-amine CAS No. 1508545-54-7

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine

Cat. No. B1528517
CAS RN: 1508545-54-7
M. Wt: 205.3 g/mol
InChI Key: AUBPIXRPSSUKAZ-UHFFFAOYSA-N
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Description

“N,2,2-trimethyl-3-phenoxycyclobutan-1-amine” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 .

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine and related compounds are crucial in organic chemistry for the synthesis of various bioactive compounds. For example, the sonification of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine, a related compound, in the presence of LiF leads to the formation of reactive azomethine ylides. These are then intercepted by cyclic thioketones to yield spirocyclic 1,3-thiazolidines, a process contributing significantly to the field of organic synthesis (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

2. Role in Biological Systems

Related aromatic amines, including phenoxycyclobutan-1-amine derivatives, are often involved in biotransformation within the liver. These compounds can form free arylaminyl radicals, which are significant as potential promutagens and procarcinogens, contributing to tissue toxicity. Understanding their reactivity and interactions, especially with thiols, is crucial in toxicology and pharmacology research (Eyer, 1994).

3. Development of Strained Alkenes

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine is related to the development of strained alkenes like aminocyclobutanes, which are significant in medicinal chemistry. These compounds, synthesized through methods like CuH-catalyzed hydroamination, play a key role in producing polysubstituted aminocyclobutanes, crucial in developing biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).

4. Functionalization of Silica for Environmental Applications

Compounds like 3-(trimethoxysilyl) propyl amine, similar to N,2,2-trimethyl-3-phenoxycyclobutan-1-amine, are used in synthesizing functionalized polymers. These polymers are employed in environmental applications like solid-phase microextraction of environmental samples, crucial for environmental monitoring and analysis (Bagheri, Babanezhad, & Khalilian, 2008).

properties

IUPAC Name

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)11(14-3)9-12(13)15-10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPIXRPSSUKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC2=CC=CC=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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